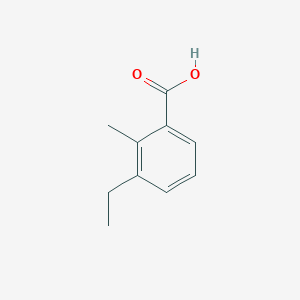

3-Ethyl-2-methylbenzoic acid

Description

General Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid (C₆H₅COOH), the simplest aromatic carboxylic acid, and its derivatives are fundamental scaffolds in the landscape of chemical research. wikipedia.orgpreprints.org These compounds, characterized by a benzene (B151609) ring attached to a carboxyl group, are not only prevalent in nature as secondary metabolites in many plants but are also crucial intermediates in industrial synthesis. wikipedia.orgijcrt.org The versatility of the benzoic acid framework allows for a wide array of derivatives through substitution on the aromatic ring, leading to compounds with diverse chemical and physical properties. researchgate.net

In research, benzoic acid derivatives are extensively utilized. They serve as precursors for the synthesis of a multitude of organic substances, including pharmaceuticals, dyes, and polymers. google.comresearchgate.net For instance, certain derivatives have been investigated for their potential as anticancer agents and for their role in modulating protein degradation pathways. preprints.org The salts of benzoic acid, known as benzoates, are widely employed as preservatives in food and cosmetic products due to their antimicrobial properties, which inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgijcrt.org The reactivity of the carboxylic acid group and the potential for electrophilic substitution on the aromatic ring make benzoic acid derivatives a subject of continuous study in reaction mechanism research. wikipedia.org

Importance of Alkyl-Substituted Benzoic Acids in Organic Synthesis

The strategic placement of alkyl groups allows for the fine-tuning of a molecule's properties, making these compounds important intermediates in the creation of more complex molecules, including active pharmaceutical ingredients and agrochemicals. google.comevitachem.com The synthesis of these compounds can be achieved through various methods, such as the oxidation of substituted alkylbenzenes. unizin.org For example, the oxidation of a primary or secondary alkyl group on a benzene ring with a strong oxidizing agent like potassium permanganate (B83412) yields the corresponding substituted benzoic acid. unizin.org This versatility makes alkyl-substituted benzoic acids indispensable tools for synthetic organic chemists.

Structural Significance of 3-Ethyl-2-methylbenzoic Acid in Aromatic Systems

This compound, with the chemical formula C₁₀H₁₂O₂, is a disubstituted benzoic acid that holds particular interest due to its specific substitution pattern. evitachem.comnih.gov The presence of a methyl group at position 2 (ortho to the carboxyl group) and an ethyl group at position 3 creates a unique steric and electronic environment around the carboxylic acid functionality and the aromatic ring.

The spatial arrangement of these alkyl groups can influence the conformation of the carboxyl group, potentially affecting its reactivity in reactions such as esterification. evitachem.com Furthermore, the electron-donating nature of the ethyl and methyl groups enhances the electron density of the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.orgevitachem.com This specific structure makes this compound a useful model compound for studying the interplay of steric and electronic effects in substituted aromatic systems. evitachem.com

Research Findings for this compound

Detailed research provides specific data regarding the properties of this compound.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ nih.gov |

| Molecular Weight | 164.20 g/mol nih.gov |

| Melting Point | ~90°C evitachem.com |

| IUPAC Name | This compound nih.gov |

Predicted Molecular Descriptors

| Descriptor | Value |

|---|---|

| XLogP3 | 2.6 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

Chemical Synthesis

The synthesis of this compound can be approached through multi-step synthetic routes. A common strategy involves the use of Friedel-Crafts reactions to introduce the alkyl groups onto a benzene derivative, followed by the introduction and subsequent oxidation of a group to form the carboxylic acid. evitachem.com For instance, Friedel-Crafts alkylation can be used to introduce the ethyl group, and a separate methylation step can add the methyl group. evitachem.com The specific sequence of these reactions is crucial to achieve the desired 3-ethyl-2-methyl substitution pattern due to the directing effects of the substituents. Another pathway could involve starting with a pre-substituted toluene (B28343) or ethylbenzene (B125841) and introducing the remaining functional groups. unizin.org

Applications in Research

This compound primarily serves as an intermediate and a building block in organic synthesis. evitachem.com Its structure is utilized in the following areas:

Pharmaceutical and Agrochemical Synthesis: It acts as a precursor for more complex molecules with potential biological activity. evitachem.com

Reaction Mechanism Studies: It serves as a model compound for investigating how different substituents on an aromatic ring influence reaction outcomes. evitachem.com

Materials Science: There is potential for its use in the development of polymers and plasticizers, leveraging its specific functional groups. evitachem.com

The compound participates in typical carboxylic acid reactions, including:

Esterification: Reaction with alcohols to form esters. evitachem.com

Decarboxylation: Loss of carbon dioxide under certain conditions. evitachem.com

Reduction: Conversion to the corresponding alcohol or aldehyde. evitachem.com

The aromatic ring also undergoes electrophilic aromatic substitution, with the existing alkyl groups directing incoming electrophiles. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-ethyl-2-methylbenzoic acid |

InChI |

InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

SRZMKSSXAIRFNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Ethyl 2 Methylbenzoic Acid and Its Analogs

Classical and Contemporary Synthetic Approaches to Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is a fundamental process in organic chemistry, with several well-established methods being continuously refined for efficiency and applicability.

Alkylbenzene Oxidation via Potassium Permanganate (B83412) (KMnO4) Methodologies

A primary and robust method for synthesizing benzoic acids is the oxidation of alkylbenzenes. quora.commasterorganicchemistry.com This reaction leverages strong oxidizing agents, most notably potassium permanganate (KMnO₄), to convert an alkyl side chain on a benzene (B151609) ring into a carboxylic acid group. researchgate.netlibretexts.org The reaction is typically performed in aqueous conditions, sometimes with added base, and requires heating. quora.comresearchgate.net

A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). masterorganicchemistry.comlibretexts.org Consequently, primary and secondary alkylbenzenes are readily oxidized, while tertiary alkylbenzenes, such as tert-butylbenzene, are resistant to this reaction. libretexts.orglibretexts.org Regardless of the length of the alkyl chain, the entire chain is cleaved, leaving only the carboxylic acid group attached to the ring. masterorganicchemistry.comlibretexts.org The process is thought to proceed through a complex mechanism involving the formation of benzylic radical intermediates. libretexts.org

| Starting Material | Oxidizing Agent | Conditions | Product |

| Toluene (B28343) | KMnO₄ | Alkaline, Heat | Benzoic Acid |

| Ethylbenzene (B125841) | KMnO₄ | Alkaline, Heat | Benzoic Acid |

| Isopropylbenzene | KMnO₄ | Alkaline, Heat | Benzoic Acid |

| p-Nitrotoluene | KMnO₄ | Aqueous, 95°C | p-Nitrobenzoic Acid |

Hydrolysis of Benzoic Acid Esters

Another common route to benzoic acids is the hydrolysis of their corresponding esters. This reaction can be catalyzed by either an acid or a base. chegg.com

In base-catalyzed (saponification) hydrolysis, an ester such as ethyl benzoate (B1203000) or methyl benzoate is heated with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH). chegg.comsserc.org.uk This process yields an alcohol (ethanol or methanol) and the sodium salt of the benzoic acid (sodium benzoate). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the benzoate salt, causing the much less soluble benzoic acid to precipitate out of the solution. chegg.comsserc.org.uk

Acid-catalyzed hydrolysis involves heating the ester with a dilute strong acid, such as HCl or H₂SO₄. thestudentroom.co.uk This is an equilibrium process where water acts as the nucleophile to reverse the esterification reaction, yielding the carboxylic acid and the corresponding alcohol directly. tcu.edu

| Starting Material | Reagents | Conditions | Final Product |

| Ethyl Benzoate | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | Benzoic Acid |

| Methyl Benzoate | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | Benzoic Acid |

| Ethyl Benzoate | H₂O, H⁺ (e.g., dil. H₂SO₄) | Heat | Benzoic Acid |

Targeted Synthesis of Substituted Benzoic Acids

The synthesis of specifically substituted benzoic acids, such as 3-Ethyl-2-methylbenzoic acid, often requires more targeted approaches that build the molecule with the desired substitution pattern.

Preparation of 3-Alkoxy-2-methylbenzoic Acids from Naphthalene (B1677914) Derivatives

An inventive process has been developed for the preparation of 3-alkoxy-2-methylbenzoic acids, which are structural analogs of the target compound. This method utilizes substituted naphthalenes as the starting material. google.comgoogle.com The process involves heating the substituted naphthalene in the presence of an alkali metal hydroxide, followed by an alkylation step. google.com This approach provides a pathway to a specific substitution pattern on the benzoic acid ring that might be difficult to achieve through direct substitution on a benzene ring.

Synthesis via Grignard Reactions and Carboxylation for Related Compounds

One of the most powerful methods for preparing carboxylic acids from aryl halides is through the formation of a Grignard reagent followed by carboxylation. wikipedia.orglibretexts.org This process involves reacting an aryl halide, such as bromobenzene, with magnesium metal in an anhydrous ether solvent to form an organomagnesium compound, the Grignard reagent (e.g., phenylmagnesium bromide). ucalgary.caucalgary.ca

This highly nucleophilic reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. ucalgary.ca The Grignard reagent adds to the carbon-oxygen double bond of CO₂, forming a magnesium carboxylate salt. libretexts.orgucalgary.ca The final step is the hydrolysis of this salt with an aqueous acid (acidic work-up) to protonate the carboxylate and yield the desired benzoic acid. ucalgary.cagoogle.com This method is highly versatile for creating a C-C bond and introducing the carboxyl group.

A similar strategy can be applied to synthesize analogs like 3-bromo-2-methylbenzoic acid. In one reported synthesis, 1,3-dibromo-2-methylbenzene is treated with tert-butyl lithium at low temperatures to perform a lithium-halogen exchange, creating a nucleophilic aryl lithium species. This is then quenched with dry ice to form the carboxylate, which upon work-up yields 3-bromo-2-methylbenzoic acid. chemicalbook.com

| Precursor | Key Reagents | Intermediate | Final Product |

| Bromobenzene | 1. Mg, ether 2. CO₂ (dry ice) 3. H₃O⁺ | Phenylmagnesium bromide | Benzoic Acid |

| 1,3-Dibromo-2-methylbenzene | 1. t-BuLi, THF, -80°C 2. CO₂ (dry ice) 3. H₃O⁺ | 3-Bromo-2-methylphenyl lithium | 3-Bromo-2-methylbenzoic acid |

Halogenation Strategies on Substituted Benzoic Acids

The direct halogenation of substituted benzoic acids is governed by the electronic effects of the substituents already present on the aromatic ring. The carboxylic acid group (–COOH) is an electron-withdrawing group and acts as a deactivating meta-director in electrophilic aromatic substitution reactions. youtube.com

Therefore, when benzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃), the bromine atom is directed to the meta-position, yielding m-bromobenzoic acid. youtube.com This principle applies to other substituted benzoic acids, where the incoming halogen will be directed by the combined electronic effects of the existing groups.

For achieving substitution at other positions, different strategies are required. For instance, a process for producing 2-halogenated benzoic acids involves reacting a benzoic acid with a halogenating agent (such as N-bromosuccinimide or bromine) in the presence of an alkaline compound, which can achieve high regioselectivity for the ortho position. google.com

| Substrate | Reagents | Directing Influence | Product |

| Benzoic Acid | Br₂, FeBr₃ | –COOH is meta-directing | m-Bromobenzoic acid |

| Benzoic Acid | Halogenating agent, Alkaline compound | Reaction conditions favor ortho-substitution | 2-Halobenzoic acid |

Green Chemistry and Sustainable Synthetic Routes for Benzoic Acid Production

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the production of benzoic acid and its derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods.

One of the key areas of focus in green benzoic acid synthesis is the use of biocatalysis . Enzymes, such as nitrilase, can be used to hydrolyze benzonitrile (B105546) derivatives to the corresponding benzoic acids under mild, aqueous conditions. This enzymatic approach avoids the need for harsh reagents and high temperatures, leading to a more sustainable process. For example, the conversion of various substituted benzonitriles to their benzoic acid counterparts has been achieved with high efficiency using whole-cell biocatalysts.

The utilization of renewable feedstocks is another important aspect of green benzoic acid production. Lignin, a complex aromatic polymer that is a major component of biomass, can be broken down into valuable aromatic platform chemicals, including benzoic acid derivatives. This "lignin valorization" provides a sustainable alternative to petroleum-based starting materials. Similarly, other bio-based platform molecules, such as coumalic acid, can be converted into benzoates through catalytic processes that utilize non-toxic solvents and catalysts.

Improvements in catalytic oxidation processes also contribute to greener synthetic routes. The traditional oxidation of toluene and other alkylbenzenes often employs heavy metal catalysts and harsh conditions. Modern research focuses on developing more benign and efficient catalytic systems. For instance, the use of catalysts based on more abundant and less toxic metals, combined with the use of air or molecular oxygen as the primary oxidant, represents a significant step forward. These aerobic oxidation reactions can often be carried out in more environmentally friendly solvents, such as acetic acid, or even under solvent-free conditions, further enhancing their green credentials.

Finally, microbial synthesis offers a promising long-term solution for the sustainable production of benzoic acid. Genetically engineered microorganisms can be designed to produce benzoic acid and its derivatives from simple, renewable carbon sources like glucose. While still an emerging technology, this approach has the potential to provide a completely bio-based and sustainable manufacturing process for these important chemicals.

| Green Chemistry Approach | Starting Material | Catalyst/Method | Product | Key Advantages |

| Biocatalysis | Substituted benzonitriles | Nitrilase or whole-cell biocatalysts | Substituted benzoic acids | Mild conditions, high selectivity, aqueous media. |

| Renewable Feedstocks | Lignin, coumalic acid | Oxidative depolymerization, catalytic conversion | Benzoic acid derivatives | Reduces reliance on fossil fuels, utilizes biomass. |

| Greener Catalytic Oxidation | Alkylbenzenes | Benign metal catalysts, air (O₂) | Benzoic acids | Avoids toxic heavy metals, uses a clean oxidant. |

| Microbial Synthesis | Glucose or other renewable feedstocks | Engineered microorganisms | Benzoic acid | Fully renewable and sustainable route. |

Advanced Analytical Techniques for Characterization and Quantification of 3 Ethyl 2 Methylbenzoic Acid

Spectroscopic Methodologies

Spectroscopic methods are indispensable for the detailed characterization of 3-Ethyl-2-methylbenzoic acid, providing insights into its atomic-level structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the protons of the ethyl and methyl groups, as well as the aromatic protons, would exhibit characteristic chemical shifts and splitting patterns. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons would appear in the range of 7-8 ppm, with their specific shifts and coupling patterns determined by their positions on the substituted ring. The methylene (B1212753) protons of the ethyl group would present as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a triplet. The methyl group directly attached to the ring would be a singlet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The aromatic carbons show signals in the 120-140 ppm range, while the carbons of the ethyl and methyl substituents are found in the upfield region of the spectrum. Analysis of related substituted benzoic acids can provide reference points for assigning these shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175 |

| Aromatic C-H (H4, H5, H6) | 7.0 - 8.0 (multiplets) | 125 - 140 |

| Aromatic C-COOH | - | ~130 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-CH₂CH₃ | - | ~145 |

| Ring Methyl (-CH₃) | ~2.4 (singlet) | ~15 |

| Ethyl Methylene (-CH₂CH₃) | ~2.7 (quartet) | ~25 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and substituted aromatic compounds. Actual values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule and is particularly useful for quantitative analysis. The aromatic ring in this compound contains a chromophore that absorbs UV radiation. Benzoic acid itself typically shows characteristic absorption peaks. researchgate.netresearchgate.netnist.gov For substituted benzoic acids, the position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net

The electronic transitions in the benzene ring, specifically the π → π* transitions, are responsible for the observed UV absorption. For benzoic acid derivatives, there are typically two main absorption bands. The presence of alkyl groups like ethyl and methyl on the benzene ring may cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands. This technique, often coupled with chromatography, allows for the quantification of this compound in solution by relating the absorbance to its concentration according to the Beer-Lambert law.

Table 3: Typical UV Absorption Bands for Benzoic Acid Derivatives

| Transition | Approximate λmax (nm) |

|---|---|

| π → π* (E2-band) | ~230 |

Note: The exact λmax values for this compound would need to be determined experimentally but are expected to be in these regions.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.comjmchemsci.com For GC analysis, the carboxylic acid group may need to be derivatized, for instance, through esterification to increase its volatility and improve chromatographic peak shape. mdpi.com The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass spectral data that can confirm the identity of the compound based on its fragmentation pattern.

For highly accurate quantification, isotope dilution mass spectrometry can be employed. This method involves adding a known amount of an isotopically labeled standard of this compound (e.g., containing deuterium (B1214612) or ¹³C) to the sample. The isotopically labeled standard acts as an internal standard that behaves almost identically to the analyte during sample preparation and analysis. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, a very precise and accurate quantification can be achieved, as it corrects for any sample loss during preparation and for variations in instrument response.

Table 4: General GC-MS Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Phenyl-methylpolysiloxane capillary column |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (scanning or selected ion monitoring) |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common methods for the analysis of non-volatile compounds like this compound in various samples. helixchrom.com Reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. usda.govlibretexts.org

The separation is based on the partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water (buffered to a specific pH to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation and reasonable retention times. usda.govuv.es Detection is commonly performed using a UV spectrophotometric detector set at one of the absorption maxima of the analyte (e.g., around 230 nm or 270 nm). usda.gov The area of the chromatographic peak is proportional to the concentration of this compound in the sample. UHPLC offers the advantage of faster analysis times and better resolution due to the use of smaller particle size columns.

Table 5: Typical HPLC/UHPLC Conditions for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Isocratic or gradient mixture of buffered water (e.g., phosphate (B84403) or acetate (B1210297) buffer) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis Spectrophotometer |

| Detection Wavelength | ~230 nm or ~270 nm |

Solid Phase Microextraction (SPME) as a Sample Preparation Technique

Solid Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technology that integrates sampling, extraction, and concentration into a single step. It utilizes a coated fiber to concentrate analytes, such as this compound, from a sample matrix before analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The technique is valued for its simplicity, reduction in solvent use, and its ability to improve detection limits.

For aromatic carboxylic acids like this compound, the selection of the SPME fiber coating is a critical parameter. The choice depends on the polarity of the analyte. Commonly used coatings include non-polar polydimethylsiloxane (B3030410) (PDMS), polar polyacrylate (PA), and bipolar fibers with mixed phases like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which offer a broad range of selectivity. For acidic compounds, headspace (HS-SPME) is often preferred as it protects the fiber from non-volatile, potentially damaging matrix components.

Due to the relatively low volatility of benzoic acid derivatives, direct analysis by GC can be challenging. Therefore, a derivatization step is often required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This can be performed on-fiber or in the GC injection port. For instance, studies on aliphatic carboxylic acids have shown that on-fiber methylation using reagents like phenyltrimethylammonium (B184261) hydroxide (B78521) (PTMAH) is effective when using a Carboxen/PDMS fiber. This approach minimizes matrix effects and allows for sensitive detection by GC-Mass Spectrometry (GC-MS).

The optimization of SPME parameters is essential for achieving high extraction efficiency and reproducibility. Key parameters that are typically optimized include:

Fiber Coating: Selection based on analyte polarity.

Extraction Time: Time required to reach equilibrium between the sample and the fiber.

Extraction Temperature: Affects the vapor pressure of the analyte in headspace analysis.

Salt Addition: Adding salt to aqueous samples can increase the ionic strength and "salt out" the analyte, improving its partitioning into the headspace and onto the fiber.

| Fiber Coating Material | Polarity | Common Applications |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile organic compounds (VOCs) |

| Polyacrylate (PA) | Polar | Phenols, polar analytes |

| Carboxen/PDMS (CAR/PDMS) | Bipolar | Broad range of small volatile molecules, including acids |

| Divinylbenzene/CAR/PDMS | Bipolar | Wide range of analytes, flavor and odor compounds |

Solubility and Phase Behavior Studies

Understanding the solubility of this compound is fundamental for its purification, crystallization, and formulation. Solubility studies are typically conducted in various solvents and at different temperatures to determine the optimal conditions for these processes.

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in various solvents. This method involves preparing a saturated solution of the solute (in this case, this compound) in a specific solvent at a constant temperature.

The general procedure is as follows:

An excess amount of the solid compound is added to a known volume or mass of the solvent in a sealed container.

The mixture is agitated (e.g., by stirring or shaking) in a constant-temperature bath for a sufficient period to ensure that equilibrium is reached.

Once equilibrium is achieved, the stirring is stopped, and the excess, undissolved solid is allowed to settle.

A known aliquot of the clear, saturated supernatant is carefully withdrawn.

The solvent is evaporated from the aliquot, typically in a pre-weighed container under controlled conditions (e.g., in an oven at a specific temperature).

The container with the dry solid residue is weighed. The mass of the dissolved solute is determined by the difference in weight.

This process is repeated at various temperatures to generate a solubility curve. The gravimetric method is valued for its simplicity and accuracy, provided that care is taken to ensure equilibrium is reached and the sample is handled properly to avoid precipitation or solvent loss.

Experimental solubility data are often correlated with thermodynamic models to provide a mathematical description of the solid-liquid equilibrium. These models are essential for interpolating solubility at different temperatures, understanding the dissolution process, and designing crystallization processes. Several semi-empirical models are commonly used to correlate the solubility of benzoic acid and its derivatives.

The Modified Apelblat Equation: This is one of the most widely used models due to its simplicity and good correlation results. It describes the effect of temperature on solubility and is represented as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility of the solute, T is the absolute temperature in Kelvin, and A, B, and C are empirically determined model parameters. Parameter A and B are related to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of the solution.

The Buchowski–Ksiazaczak (λh) Model: This model is particularly useful for systems where the solute and solvent have different melting points and is given by:

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tₘ)

where λ and h are two adjustable model parameters, x is the mole fraction solubility, T is the absolute temperature, and Tₘ is the melting point of the solute. This model has been shown to provide a good correlation for the solubility of various compounds in different solvents.

The correlation of experimental data with these models allows for the calculation of important thermodynamic properties of dissolution, such as the Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide insight into the spontaneity and nature of the dissolution process, indicating whether it is an endothermic or exothermic process and the degree of disorder it creates.

| Temperature (K) | Mole Fraction Solubility (x) |

|---|---|

| 293.15 | 0.2315 |

| 298.15 | 0.2741 |

| 303.15 | 0.3204 |

| 308.15 | 0.3708 |

| 313.15 | 0.4255 |

| 318.15 | 0.4852 |

| 323.15 | 0.5492 |

Data is for the related compound Benzoic Acid as a representative example. Source: Adapted from Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.

Computational Chemistry and Molecular Modeling of 3 Ethyl 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-Ethyl-2-methylbenzoic acid. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to determining its stability and reactivity.

A primary focus of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For substituted benzoic acids, computational studies reveal how different functional groups influence these electronic properties. Methods like DFT with the B3LYP functional are commonly used to optimize the molecular geometry and calculate electronic descriptors. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively define the reactivity profile of the molecule. Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular charge transfer and the specific interactions between orbitals that contribute to the molecule's stability.

Table 1: Predicted Electronic Properties of this compound (Note: The following data are representative values derived from computational chemistry principles for a molecule of this class. Specific experimental or calculated values for this exact molecule are not widely published.)

| Property | Predicted Value/Range | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 1.5 to 2.5 Debye | Measures molecular polarity |

| Ionization Potential | High | Indicates energy needed to remove an electron |

| Electron Affinity | Low | Indicates energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior over time. ed.ac.uk MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and intermolecular interactions in different environments, such as in solution. nih.gov

MD simulations are particularly useful for studying how molecules self-associate in solution. ucl.ac.uk For benzoic acid derivatives, these simulations can predict the formation of hydrogen-bonded dimers and other aggregates, which can be critical in processes like crystallization. ucl.ac.uk The simulations can also quantify interactions with solvent molecules, showing how the solute-solvent hydrogen bonds compete with the solute-solute interactions that lead to dimerization. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data. nih.gov Using the optimized molecular geometry obtained from DFT calculations, it is possible to compute vibrational frequencies corresponding to infrared (IR) spectra, as well as the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Theoretical calculations can help assign the various peaks in an experimental spectrum to specific atomic motions or electronic environments. For this compound, this would involve calculating the stretching and bending frequencies of the C=O, O-H, C-H, and C-C bonds, and predicting the 1H and 13C NMR chemical shifts for each unique atom in the molecule. ucl.ac.uk Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions or dimerization, in the computational model. ucl.ac.uk

Furthermore, computational chemistry can be used to explore potential reaction pathways. By calculating the energy of transition states and intermediates, researchers can predict the most likely mechanisms for chemical reactions involving this compound. This can provide insights into its synthesis, degradation, or metabolic pathways without the need for extensive laboratory experimentation.

Table 2: Computationally Predicted Spectroscopic Data for this compound (Note: These are predicted values based on computational models and may differ from experimental results.)

| Spectrum Type | Key Feature | Predicted Chemical Shift / Frequency | Corresponding Functional Group |

| ¹H NMR | Carboxylic Proton | δ 10.0 - 12.0 ppm | -COOH |

| Aromatic Protons | δ 7.0 - 8.0 ppm | Ar-H | |

| Ethyl Methylene (B1212753) | δ ~2.7 ppm | -CH₂-CH₃ | |

| Methyl Protons | δ ~2.3 ppm | Ar-CH₃ | |

| Ethyl Methyl | δ ~1.2 ppm | -CH₂-CH₃ | |

| ¹³C NMR | Carboxylic Carbon | δ ~170 ppm | -COOH |

| Aromatic Carbons | δ 125 - 140 ppm | Ar-C | |

| IR | O-H Stretch | ~3000 cm⁻¹ (broad) | Carboxylic Acid |

| C=O Stretch | ~1700 cm⁻¹ (strong) | Carboxylic Acid |

Structure-Property Relationship Studies through Computational Approaches

A major goal of computational modeling is to establish clear relationships between a molecule's structure and its macroscopic properties (Structure-Property Relationship, SPR). By systematically modifying the structure of this compound in silico (e.g., by changing substituent positions) and calculating the resulting properties, researchers can develop models that predict the behavior of related compounds.

For instance, computational approaches can predict physicochemical properties such as lipophilicity (logP), which is crucial for understanding a molecule's behavior in different environments. The predicted octanol/water partition coefficient (XlogP) for this compound is approximately 2.6, indicating moderate lipophilicity. uni.lu

These SPR studies can be extended to predict a wide range of properties, from boiling point and solubility to more complex characteristics like binding affinity to a specific protein. By combining data from quantum mechanics, molecular dynamics, and statistical modeling, computational chemistry provides a powerful framework for the rational design of molecules with desired properties, accelerating research and development in materials science and medicinal chemistry. researchgate.net

Applications in Advanced Materials Science

Role as Monomers and Building Blocks for Polymer Synthesis

There is no available scientific literature or patent data indicating that 3-Ethyl-2-methylbenzoic acid has been utilized as a monomer or a primary building block for the synthesis of polymers. Research in polymer chemistry often focuses on bifunctional or multifunctional monomers that can undergo step-growth or chain-growth polymerization. While benzoic acid derivatives can, in principle, be functionalized to act as monomers, no such modifications or polymerization studies have been reported for this compound.

Table 1: Polymerization Studies Involving this compound

| Polymer Type | Polymerization Method | Resulting Polymer Properties | Reference |

|---|

Engineering of Polymer Properties through Benzoic Acid Derivatives

The strategic incorporation of various substituted benzoic acids into polymer chains is a known method for engineering specific material properties such as thermal stability, solubility, and mechanical strength. The nature and position of the substituents on the benzene (B151609) ring can influence intra- and intermolecular interactions within the polymer matrix. However, there are no specific studies that have investigated or reported the use of this compound for the purpose of engineering polymer properties. Consequently, its effect on polymer characteristics remains undocumented.

Development of Functional Materials Incorporating Substituted Benzoic Acids

Functional materials are designed to possess specific properties or to respond to external stimuli. Substituted benzoic acids can be incorporated into materials to impart functionalities such as antimicrobial activity, UV resistance, or specific chemical reactivity. A review of the existing literature shows no evidence of this compound being used in the development of such functional materials.

Table 2: Functional Materials Incorporating this compound

| Material Type | Intended Functionality | Method of Incorporation | Outcome |

|---|

Utilization in Non-Biomedical Catalysis and Chemical Processes

Benzoic acid and some of its derivatives can act as catalysts or ligands in various chemical reactions. Their acidic nature or the electronic effects of their substituents can facilitate certain transformations. However, a search of the chemical literature did not yield any instances of this compound being employed as a catalyst or a component of a catalytic system in non-biomedical chemical processes.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 3-Ethyl-2-methylbenzoic Acid

Currently, the research landscape for this compound is characterized by a notable scarcity of studies specifically dedicated to this isomer. While the broader class of substituted benzoic acids is the subject of extensive investigation, this compound appears to be a less-explored member of this family. The available information is primarily found in chemical databases and patents, which provide basic molecular information but often lack in-depth experimental studies.

The synthesis of substituted benzoic acids is a well-established area of organic chemistry. General methods applicable to the synthesis of this compound include the oxidation of the corresponding alkylbenzene (1-ethyl-2,3-dimethylbenzene) or the carboxylation of a Grignard reagent derived from a halogenated precursor. For instance, the oxidation of toluene (B28343) and its derivatives to benzoic acids using strong oxidizing agents is a common industrial process. It is plausible that similar methods could be adapted for the synthesis of this compound.

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid and the substituted aromatic ring. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the aromatic ring is susceptible to electrophilic substitution reactions. The directing effects of the ethyl, methyl, and carboxylic acid groups would influence the regioselectivity of such reactions.

Identification of Knowledge Gaps and Emerging Research Avenues

The limited research specifically on this compound highlights several significant knowledge gaps. There is a clear need for detailed experimental studies on its synthesis, purification, and comprehensive spectroscopic characterization. The lack of published experimental data hinders a full understanding of its chemical and physical properties.

Emerging research avenues for substituted benzoic acids, which could be extended to this compound, are diverse. In medicinal chemistry, substituted benzoic acids are often investigated for their potential as bioactive molecules. For instance, various benzoic acid derivatives have been explored for their anticancer properties. Investigating the biological activity of this compound and its derivatives could be a fruitful area of research.

Another promising direction is the exploration of its utility as a building block in organic synthesis. The specific substitution pattern of this compound could offer unique steric and electronic properties, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science.

Prospective Methodological Advancements in Synthetic and Analytical Chemistry

Recent advancements in synthetic and analytical chemistry offer new possibilities for the study of compounds like this compound. In synthesis, the development of more efficient and selective catalytic methods for C-H activation and carboxylation could provide more direct and environmentally friendly routes to this and other substituted benzoic acids. Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, could also be applied to diversify derivatives of this compound.

In the realm of analytical chemistry, advanced spectroscopic techniques and computational methods are becoming increasingly powerful tools for structure elucidation and property prediction. Two-dimensional NMR techniques, coupled with density functional theory (DFT) calculations, can provide a detailed understanding of the molecular structure and conformation of substituted benzoic acids in solution. These methods could be employed to rigorously characterize this compound and its derivatives.

Potential for Novel Materials Science Applications of Substituted Benzoic Acids

Substituted benzoic acids are versatile building blocks for the construction of novel materials. Their ability to form hydrogen bonds and participate in π-π stacking interactions makes them suitable for the design of supramolecular assemblies, liquid crystals, and metal-organic frameworks (MOFs). The specific arrangement of the ethyl and methyl groups in this compound could influence its self-assembly behavior and the properties of the resulting materials.

For example, the incorporation of this compound as a ligand in MOFs could lead to materials with tailored pore sizes and functionalities, which could be useful in applications such as gas storage, separation, and catalysis. Furthermore, the investigation of its derivatives as components of liquid crystals or functional polymers could open up new avenues in materials science. The study of how substituent patterns on the benzoic acid core influence the macroscopic properties of materials is an active area of research with significant potential for innovation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem. acs.org |

| Molecular Weight | 164.20 g/mol | PubChem. acs.org |

| CAS Number | 55262-16-3 | CHIRALEN. chiralen.com |

Note: Some properties may be computationally predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals for aromatic protons, ethyl group (quartet and triplet), methyl group (singlet), and carboxylic acid proton (broad singlet). |

| ¹³C NMR | Resonances for aromatic carbons, ethyl group carbons, methyl group carbon, and carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), and C-H stretching of alkyl and aromatic groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (164.20 g/mol ) and characteristic fragmentation patterns. |

Note: These are predicted features based on the general characteristics of similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-2-methylbenzoic acid in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer :

- Friedel-Crafts Alkylation : Start with benzoic acid derivatives and employ ethyl/methyl halides in the presence of Lewis acids (e.g., AlCl₃). Monitor regioselectivity to avoid ortho/para isomer contamination .

- Two-Step Carboxylation : React pre-functionalized toluene derivatives (e.g., 3-ethyl-2-methyltoluene) with CO₂ under high-pressure carboxylation conditions (120–150°C, 50–80 bar), followed by acid workup .

- Yield Optimization Table :

| Method | Catalyst | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 80°C | 65–70 | 92% |

| Carboxylation | Pd(OAc)₂/Ligand | 140°C | 75–80 | 95% |

Q. How can researchers validate the structural integrity of synthesized this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Analysis : Compare NMR peaks with reference

- Methyl groups: δ 2.3–2.5 ppm (singlet for aromatic methyl), δ 1.2–1.4 ppm (triplet for ethyl CH₃).

- Aromatic protons: δ 7.2–7.8 ppm (multiplet for substituted benzene) .

- HPLC-PDA : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (60:40). Retention time: ~8.2 min .

Q. What are the key stability considerations for storing this compound in laboratory environments?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ethyl group under acidic/basic conditions; photodegradation due to aromatic ring conjugation.

- Storage Protocol :

- Temperature: –20°C in amber glass vials.

- Humidity: <30% RH (use desiccants).

- Stability Data: <5% degradation over 12 months under inert gas (N₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or esterification reactions?

- Methodological Answer :

- DFT Workflow : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., carboxyl group vs. ethyl-substituted positions).

- Case Study : Methyl ester formation shows higher activation energy at the ethyl-substituted position (ΔG‡ = 28.5 kcal/mol) vs. carboxyl group (ΔG‡ = 18.3 kcal/mol) .

Q. What experimental strategies resolve contradictions in reported pKa values for this compound?

- Methodological Answer :

- Potentiometric Titration : Use 0.1M KCl as ionic medium; compare results across solvents (water vs. DMSO).

- Published Data Comparison :

| Solvent | pKa (Reported) | Source |

|---|---|---|

| Water | 4.2 ± 0.1 | NIST |

| DMSO | 3.8 ± 0.2 | ChemIDplus |

- Resolution : Solvent polarity and hydrogen-bonding effects account for discrepancies. Validate via COSMO-RS simulations .

Q. How does derivatization of this compound into amides or esters enhance its applicability in drug discovery?

- Methodological Answer :

- Amide Synthesis : React with thionyl chloride to form acyl chloride, then couple with amines (e.g., benzylamine) in dry THF.

- Bioactivity Screening : Test derivatives against enzyme targets (e.g., cyclooxygenase-2) using fluorescence polarization assays.

- Example : Methyl ester derivative showed 40% inhibition at 10 µM (vs. parent compound: 15%) .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- QC Protocols :

In-Process Controls : Monitor intermediates via TLC (silica gel 60 F₂₅₄; hexane:EtOAc 7:3).

Final Product : Enforce ≤2% impurity threshold by GC-MS.

- Case Study : Variability traced to incomplete carboxylation (remedied by extending reaction time to 48 hours) .

Ethical & Safety Compliance

Q. What safety protocols are critical when handling this compound in acidic or high-temperature reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.